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Compound of Interest

Compound Name:
(5-Amino-2-chlorophenyl)(azepan-

1-yl)methanone

CAS No.: 926250-53-5

Cat. No.: B3038888

Get Quote

Executive Summary
This technical guide provides a high-resolution analysis of the structural, physicochemical, and

pharmacological divergences between azepan-1-yl (homopiperidine) and piperidin-1-yl

benzamides. In medicinal chemistry, the expansion of a saturated nitrogen heterocycle from a

six-membered (piperidine) to a seven-membered (azepane) ring is a critical strategy for altering

lipophilicity, exploring novel IP space, and probing the steric tolerance of binding pockets.

While piperidine scaffolds are ubiquitous due to their predictable chair conformation and

metabolic stability, azepane counterparts offer unique conformational flexibility (fluxionality) that

can capture distinct hydrophobic interactions, albeit often at the cost of metabolic liability and

increased entropic penalties upon binding.

Part 1: Structural & Physicochemical Profiling
The fundamental difference between these two moieties lies in their ring topology, which

dictates their spatial occupancy and physicochemical behavior.
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Conformational Landscape
Piperidin-1-yl (6-membered): Adopts a stable chair conformation. This rigidity minimizes the

entropic penalty (

) upon receptor binding, making it a "privileged scaffold" for lock-and-key interactions.
Substituents (e.g., 4-position) have defined axial/equatorial vectors.

Azepan-1-yl (7-membered): Exists in a fluxional equilibrium between twist-chair and twist-

boat conformers. This flexibility allows the ring to "mold" into irregularly shaped hydrophobic

pockets but requires a higher energetic cost to freeze into a bioactive conformation.

Physicochemical Metrics (Comparative Table)
Property

Piperidin-1-yl
Benzamide

Azepan-1-yl
Benzamide

Impact on Drug
Design

Ring Size 6-membered 7-membered

Azepane adds steric

bulk (~1.2 Å

expansion).

LogP (Lipophilicity)
Baseline (~2.5 for

core)

+0.4 to +0.6 vs.

Piperidine

Azepane increases

permeability but

decreases solubility.

Conformation Rigid (Chair) Flexible (Fluxional)

Azepane suffers

higher entropic

penalty in tight

pockets.

Metabolic Stability High Moderate/Low

Azepane has more C-

H sites available for

CYP450 oxidation.

pKa (Conjugate Acid) ~11.2 ~11.1

Negligible difference

in basicity; both

protonated at pH 7.4.

Part 2: Pharmacological Implications (SAR)[1][2]
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The "Ring Expansion" Strategy in SAR
Transitioning from piperidine to azepane is often employed when a lead compound exhibits

high affinity but poor membrane permeability, or to escape crowded intellectual property

landscapes.

Hydrophobic Capture: The additional methylene group (-CH2-) in azepane increases

lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration for CNS

targets (e.g., Dopamine D2/D3 antagonists).

Selectivity Filters: In Histamine H3 receptor ligands, azepane derivatives have demonstrated

superior affinity (Ki = 18 nM) compared to piperidine analogs (Ki = 25 nM) in specific

biphenyloxy-alkyl series, attributed to the larger ring filling a hydrophobic sub-pocket more

effectively [1].

Metabolic Liabilities
A critical differentiator is metabolic vulnerability. The azepane ring is more susceptible to

oxidative metabolism by cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

Mechanism: The flexibility of azepane exposes multiple methylene carbons to the heme

center of CYP enzymes, leading to hydroxylation and subsequent ring opening or N-

dealkylation.

Mitigation: Medicinal chemists often block metabolic "hotspots" on the azepane ring by

introducing fluorine atoms or gem-dimethyl groups to sterically hinder oxidation.

Part 3: Synthetic Methodologies
The synthesis of these benzamides typically follows two distinct pathways: Direct Amide

Coupling (standard) or Ring Expansion (advanced).

Pathway A: Direct Amide Coupling
The most robust method involves reacting a benzoyl chloride or activated benzoic acid with the

respective cyclic amine (piperidine or azepane).

Pathway B: Pd-Catalyzed Ring Expansion
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For complex scaffolds where the azepane ring is not commercially available, a piperidine

precursor can be expanded. This involves a Palladium-catalyzed allylic amine rearrangement

of 2-alkenylpiperidines to form azepanes [2].[1][2] This is a high-value technique for generating

chiral azepanes from abundant chiral piperidine pools.

Visualization of Synthetic Logic
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Caption: Comparison of direct amide coupling versus Pd-catalyzed ring expansion for

accessing azepan-1-yl scaffolds.

Part 4: Experimental Protocols
Protocol: General Synthesis of N-Benzoylazepane
Rationale: This protocol uses Schotten-Baumann conditions for high throughput and ease of

purification.

Materials:

Benzoyl chloride (1.0 equiv)[3]
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Azepane (1.2 equiv)

Triethylamine (TEA) (2.0 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

Preparation: Purge a 50 mL round-bottom flask with nitrogen. Add Azepane (100 mg, 1.0

mmol) and TEA (280 µL, 2.0 mmol) to DCM (5 mL). Cool to 0°C in an ice bath.

Addition: Dropwise add Benzoyl chloride (1.0 mmol) dissolved in DCM (2 mL) over 10

minutes. Control exotherm to prevent side reactions.

Reaction: Remove ice bath and stir at room temperature (RT) for 2 hours. Monitor via TLC

(Hexane:EtOAc 3:1).

Work-up: Quench with saturated NaHCO3 (10 mL). Extract organic layer, wash with 1M HCl

(to remove unreacted amine) and Brine.

Purification: Dry over Na2SO4, concentrate in vacuo. Purify via silica flash chromatography

(0-20% EtOAc in Hexanes).

Validation: Confirm structure via 1H NMR. Look for the characteristic broad multiplets of the

azepane ring protons at

1.5–1.8 ppm (8H) and

3.4–3.6 ppm (4H).

Protocol: Microsomal Stability Assay (Metabolic Liability
Check)
Rationale: Since azepanes are more metabolically labile than piperidines, this assay is

mandatory for lead selection [3].

Materials:
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Test Compound (1 µM final conc.)

Human Liver Microsomes (HLM) (0.5 mg/mL protein)

NADPH Regenerating System

Phosphate Buffer (pH 7.4)[3]

Workflow:

Incubation: Pre-incubate compound with HLM in buffer at 37°C for 5 minutes.

Initiation: Add NADPH to start the reaction.

Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes into ice-cold acetonitrile

(containing internal standard) to quench.

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

).

Success Criterion: Piperidine analogs typically show

min. Azepane analogs often show

min unless substituted.

Part 5: Structural & Functional Logic (Visualization)
The following diagram illustrates the decision matrix when choosing between these two

scaffolds during Lead Optimization.
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Metabolic Fate
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Caption: Decision matrix for selecting between Piperidine and Azepane scaffolds based on

pocket constraints and metabolic risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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